N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide
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Overview
Description
N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has been studied for its potential antimicrobial and antifungal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide typically involves a multi-step process:
Formation of the hydrazone: The reaction begins with the condensation of 2-chlorobenzaldehyde with hydrazine hydrate in ethanol to form 2-(2-chlorobenzylidene)hydrazine.
Acylation: The resulting hydrazone is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide has been explored for various scientific research applications:
Antimicrobial and Antifungal Agents: The compound has shown promise in inhibiting the growth of certain bacterial and fungal strains.
Medicinal Chemistry: It is studied for its potential use in developing new therapeutic agents due to its bioactive properties.
Coordination Chemistry: The compound can act as a ligand in coordination complexes, which are useful in catalysis and material science.
Mechanism of Action
The mechanism by which N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide exerts its effects involves interaction with microbial cell membranes and enzymes. The hydrazone moiety is known to form stable complexes with metal ions, which can disrupt essential biological processes in microorganisms. Additionally, the compound may inhibit enzyme activity by binding to active sites, thereby preventing substrate interaction.
Comparison with Similar Compounds
Similar Compounds
N-Benzylidene-N’-(2-chloroquinolin-3-ylmethylene)hydrazine: Known for its antimicrobial activity.
2-Cyano-N’-(2-chlorobenzylidene)acetohydrazide: Studied for its crystal structure and biological activities.
Uniqueness
N-(2-(2-(2-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydrazone and benzamide moieties allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
CAS No. |
324032-37-3 |
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Molecular Formula |
C18H18ClN3O4 |
Molecular Weight |
375.8 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C18H18ClN3O4/c1-25-15-8-7-12(9-16(15)26-2)18(24)20-11-17(23)22-21-10-13-5-3-4-6-14(13)19/h3-10H,11H2,1-2H3,(H,20,24)(H,22,23)/b21-10+ |
InChI Key |
QJPUKNGSSZPLEB-UFFVCSGVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2Cl)OC |
Origin of Product |
United States |
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